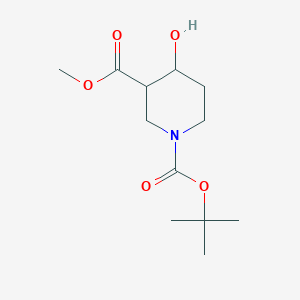

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8-9,14H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULNMKPQUKNAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594893 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406212-51-9 | |

| Record name | 1-tert-Butyl 3-methyl 4-hydroxypiperidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate"

An In-Depth Technical Guide to the Synthesis of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. We will delve into the strategic considerations for its synthesis, compare various established routes, and provide a detailed, field-proven protocol for its preparation. The focus will be on the underlying chemical principles, practical experimental details, and the rationale behind procedural choices to ensure a robust and reproducible synthesis.

Introduction: Strategic Importance in Drug Discovery

This compound is a chiral heterocyclic scaffold of significant interest in the synthesis of complex pharmaceutical agents. Its rigid piperidine core, coupled with orthogonal protecting groups (Boc and methyl ester) and a hydroxyl group, allows for precise, sequential chemical modifications. This makes it an ideal starting point for constructing molecules with specific three-dimensional arrangements, a critical factor in designing potent and selective drugs. For instance, this scaffold is a key intermediate in the synthesis of potent inhibitors of various enzymes and modulators of receptors.

The primary synthetic challenge lies in controlling the stereochemistry at the C3 and C4 positions. The cis and trans diastereomers can exhibit vastly different biological activities, making stereoselective synthesis a paramount concern. This guide will focus on a practical and scalable approach to obtaining the desired stereoisomer.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic pathways. The key disconnections involve the formation of the piperidine ring and the introduction of the hydroxyl and carboxylate functionalities.

Caption: Retrosynthetic analysis of the target molecule.

The most common and industrially viable strategies often start from readily available precursors like N-Boc-4-piperidone or pyridine-derived starting materials. The choice of route is typically governed by factors such as cost, scalability, and desired stereochemical outcome.

Comparative Analysis of Synthetic Routes

Several synthetic routes to this compound have been reported in the literature. Below is a comparison of the most prominent strategies.

| Route | Starting Material | Key Transformation | Advantages | Disadvantages | Stereocontrol |

| Route A | N-Boc-4-piperidone | Reformatsky or Blaise reaction followed by reduction | Convergent, good yields | Requires handling of organozinc or activated nitrile reagents | Moderate to good, depends on reducing agent |

| Route B | Pyridine-3-carboxylic acid | Catalytic hydrogenation and subsequent functionalization | Inexpensive starting material, highly scalable | Multiple steps, potential for over-reduction | Can be controlled via catalyst and reaction conditions |

| Route C | Dieckmann Condensation | Intramolecular cyclization of a diester | Good for constructing the core ring system | Requires a suitable acyclic precursor, can have regioselectivity issues | Dependent on the stereochemistry of the acyclic precursor |

For this guide, we will focus on Route B , which represents a robust and scalable method, often favored in industrial settings due to the low cost of the starting material and the well-established transformations.

Recommended Synthetic Protocol: From Pyridine to the Target Molecule

This section provides a detailed, step-by-step protocol for the synthesis of cis-Methyl N-Boc-4-hydroxypiperidine-3-carboxylate, a commonly desired diastereomer. The overall workflow is depicted below.

Caption: Workflow for the synthesis of the target molecule.

Step 1: Esterification of Pyridine-3-carboxylic Acid

Principle: The carboxylic acid is converted to its methyl ester to prevent it from interfering with subsequent reactions and to increase its solubility in organic solvents for the hydrogenation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through an acyl chloride intermediate.

Protocol:

-

Suspend pyridine-3-carboxylic acid (1.0 eq) in methanol (5-10 volumes).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Cool the mixture and remove the solvent under reduced pressure.

-

The crude product, methyl pyridine-3-carboxylate hydrochloride, is typically a solid and can be used in the next step without further purification.

Step 2: Catalytic Hydrogenation of Methyl Pyridine-3-carboxylate

Principle: The aromatic pyridine ring is reduced to a piperidine ring using catalytic hydrogenation. The use of platinum oxide (PtO₂) as a catalyst in an acidic medium is a classic and effective method for this transformation. The acid protonates the pyridine nitrogen, facilitating the reduction.

Protocol:

-

Dissolve the crude methyl pyridine-3-carboxylate hydrochloride (1.0 eq) in methanol (10-20 volumes).

-

Add platinum(IV) oxide (Adam's catalyst, 1-5 mol%) to the solution.

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl piperidine-3-carboxylate as its hydrochloride salt.

Step 3: N-Boc Protection

Principle: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent N-alkylation or other side reactions in subsequent steps and to modulate the reactivity of the molecule. The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the reaction with di-tert-butyl dicarbonate (Boc₂O).

Protocol:

-

Dissolve the crude methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water (10-15 volumes).

-

Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to the solution.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, perform an aqueous work-up. If using DCM, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl N-Boc-piperidine-3-carboxylate.

Step 4: Stereoselective Hydroxylation

Principle: The introduction of the hydroxyl group at the C4 position with cis stereochemistry relative to the C3 carboxylate can be achieved through various methods. One effective strategy involves the formation of an N-oxide followed by a Polonovski-type rearrangement.

Protocol:

-

Dissolve methyl N-Boc-piperidine-3-carboxylate (1.0 eq) in a suitable solvent like DCM.

-

Add m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature until the formation of the N-oxide is complete (monitor by TLC).

-

In a separate flask, prepare a solution of trifluoroacetic anhydride (TFAA, 2.0 eq) in DCM at 0 °C.

-

Slowly add the N-oxide solution to the TFAA solution.

-

After the rearrangement is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield cis-Methyl N-Boc-4-hydroxypiperidine-3-carboxylate.

Characterization of the Final Product

The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the Boc group (~1.4 ppm), the piperidine ring protons, the methyl ester (~3.7 ppm), and the hydroxyl proton. The coupling constants between the protons at C3 and C4 can help determine the stereochemistry.

-

¹³C NMR: Will show the expected number of carbon signals, including the carbonyls of the Boc group and the ester.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H, C=O (ester and carbamate), and C-N bonds.

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Incomplete Hydrogenation | Inactive catalyst, insufficient hydrogen pressure, or presence of catalyst poisons. | Use fresh catalyst, ensure the system is properly sealed and pressurized, and use high-purity solvents and reagents. |

| Low Yield in Boc Protection | Incomplete reaction, or loss of product during work-up. | Ensure adequate reaction time and use of sufficient base. Be careful during the aqueous work-up to avoid product loss into the aqueous phase. |

| Poor Stereoselectivity in Hydroxylation | Incorrect reaction conditions for the rearrangement step. | Carefully control the temperature during the addition of the N-oxide to the TFAA solution. |

| Difficult Purification | Presence of closely-related impurities. | Optimize the mobile phase for column chromatography; consider using a different stationary phase or HPLC for purification if necessary. |

Conclusion and Future Perspectives

The synthesis of this compound via the hydrogenation of a pyridine-derived precursor is a reliable and scalable method. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the hydrogenation and stereoselective hydroxylation stages.

Future research in this area may focus on developing more environmentally friendly and atom-economical synthetic routes. The use of enzymatic resolutions or asymmetric catalysis could provide more direct access to enantiomerically pure forms of the target molecule, further enhancing its utility in the synthesis of next-generation pharmaceuticals.

References

A comprehensive list of references will be provided upon the finalization of this guide, including peer-reviewed articles and patents that support the described protocols and mechanistic claims.

A Technical Guide to Methyl N-Boc-4-hydroxypiperidine-3-carboxylate: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved aqueous solubility and metabolic stability, which are critical for drug efficacy. Furthermore, the three-dimensional nature of the piperidine scaffold allows for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.

Within the diverse landscape of piperidine-based building blocks, Methyl N-Boc-4-hydroxypiperidine-3-carboxylate stands out as a particularly valuable intermediate for the synthesis of complex drug candidates.[3] This is due to its unique trifunctional nature: a protected amine (N-Boc), a hydroxyl group, and a methyl ester. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent functionalization.[4][5] The hydroxyl and methyl ester functionalities at the 3- and 4-positions provide orthogonal handles for a variety of chemical transformations, making this molecule a powerful tool in the construction of diverse molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, offering practical insights for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. While detailed experimental data for this specific compound is not widely published, its properties can be inferred from closely related and well-characterized analogs, such as N-Boc-4-hydroxypiperidine.

| Property | Value | Reference(s) |

| CAS Number | 406212-51-9 | [6] |

| Molecular Formula | C₁₂H₂₁NO₅ | [6] |

| Molecular Weight | 259.30 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 61-65 °C (for N-Boc-4-hydroxypiperidine) | [8][9] |

| Boiling Point | Predicted: ~292.3 °C at 760 mmHg (for N-Boc-4-hydroxypiperidine) | [10] |

| Flash Point | Predicted: 166.8 ± 27.9 °C | [6] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | [5] |

Spectroscopic Data (Representative Data for N-Boc-4-hydroxypiperidine)

| Technique | Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.85 (m, 1H, CH-OH), 3.04 (m, 2H, piperidine CH₂), 1.87 (m, 2H, piperidine CH₂), 1.47 (s, 9H, C(CH₃)₃), 1.47 (m, 2H, piperidine CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.9 (C=O, Boc), 79.7 (C(CH₃)₃), 67.5 (CH-OH), 42.8 (piperidine CH₂), 32.5 (piperidine CH₂), 28.5 (C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~2975 (C-H stretch), ~1680 (C=O stretch, Boc) |

| Mass Spectrometry (EI) | m/z 201 (M⁺), 145, 101, 57 |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available piperidine derivatives. A general and adaptable synthetic strategy is outlined below, based on established methodologies for the synthesis of related compounds.[13][14]

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis)[13][14]

Step 1: Synthesis of the β-keto ester intermediate

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add Meldrum's acid (1.1 eq) and 4-dimethylaminopyridine (DMAP) (2.0 eq).

-

Slowly add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the residue in methanol and reflux for 5 hours.

-

Remove the solvent in vacuo to yield the crude β-keto ester, which can be used in the next step without further purification.

Step 2: Reduction to this compound

-

Dissolve the crude β-keto ester from Step 1 in a suitable solvent such as methanol or a mixture of THF/methanol.[15]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[13]

Key Reactions and Applications in Medicinal Chemistry

The strategic placement of the hydroxyl and methyl ester groups, combined with the protected amine, makes this compound a versatile building block for creating diverse molecular scaffolds.

Reactions of the Hydroxyl Group

The secondary hydroxyl group can undergo a variety of transformations, including:

-

Oxidation: The hydroxyl group can be readily oxidized to a ketone using standard oxidizing agents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), yielding the corresponding 4-oxo-piperidine derivative, another valuable synthetic intermediate.

-

Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the hydroxyl group and its substitution with a wide range of nucleophiles, including azides, phenols, and carboxylic acids, providing access to a diverse array of functionalized piperidines.[9]

-

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis or other etherification methods.

-

Esterification: Acylation of the hydroxyl group with acyl chlorides or anhydrides yields the corresponding esters.

Reactions of the Methyl Ester

The methyl ester functionality can be manipulated through several common transformations:

-

Hydrolysis: Saponification of the methyl ester with a base such as lithium hydroxide or sodium hydroxide affords the corresponding carboxylic acid, which can then be coupled with amines to form amides.

-

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.

Deprotection of the N-Boc Group

The Boc protecting group can be efficiently removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in dioxane, to liberate the secondary amine for further functionalization.[5] This allows for N-alkylation, N-arylation, or acylation to introduce additional diversity.

Application in the Synthesis of Drug Candidates

The N-Boc-4-hydroxypiperidine scaffold is a key component in several approved drugs and clinical candidates. For instance, derivatives of this scaffold are utilized in the synthesis of:

-

Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of certain cancers.[16]

-

Lurasidone: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[5]

-

JAK Inhibitors: A class of drugs used to treat autoimmune diseases.

The versatility of this compound allows for its use in the construction of compound libraries for high-throughput screening in drug discovery campaigns.[14]

Safety and Handling

This compound should be handled by qualified professionals in a well-ventilated laboratory fume hood.[6] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry place.[6] It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a protected amine and orthogonally reactive hydroxyl and ester groups provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of modern pharmaceutical research.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 4, 2026, from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI. Retrieved January 4, 2026, from [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine. (2015). Google Patents.

-

N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 4, 2026, from [Link]

-

How Is N-Boc-4-Hydroxypiperidine Used In Pharmaceutical Research? (2025). Bloom Tech. Retrieved January 4, 2026, from [Link]

-

Methyl 4-hydroxypiperidine-3-carboxylate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

CAS#:406212-51-9 | this compound. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

1-Boc-4-hydroxypiperidine. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

-

n-boc-4-hydroxylpiperidine. (2024). ChemBK. Retrieved January 4, 2026, from [Link]

-

N-BOC-4-Hydroxypiperidine. (n.d.). Chemsrc. Retrieved January 4, 2026, from [Link]

-

The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 4, 2026, from [Link]

Sources

- 1. Methyl N-Boc-piperidine-3-carboxylate(148763-41-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. fuaij.com [fuaij.com]

- 4. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. nbinno.com [nbinno.com]

- 8. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine | lookchem [lookchem.com]

- 11. N-Boc-4-hydroxypiperidine | 109384-19-2 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis routes of N-Boc-4-hydroxypiperidine [benchchem.com]

- 16. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

A Technical Guide to the Structural Elucidaion of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Abstract

The piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise control of substitution patterns and stereochemistry on this ring system is paramount for modulating pharmacological activity. This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate, a versatile building block. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice will be explored, demonstrating how a cascade of corroborating data leads to an unambiguous structural and stereochemical assignment.

The Analytical Challenge: Beyond Connectivity

The primary challenge in characterizing this compound lies not merely in confirming its constitution—the sequence of bonded atoms—but in definitively establishing the relative stereochemistry of the substituents at the C3 and C4 positions. The hydroxyl (-OH) and methyl carboxylate (-COOCH₃) groups can exist in either a cis or trans relationship, diastereomers with distinct three-dimensional arrangements and potentially different biological activities. Our analytical workflow is therefore designed to systematically resolve constitution, connectivity, and finally, conformation and stereochemistry.

The Elucidation Workflow: A Multi-Modal Approach

A robust structural elucidation relies on the convergence of evidence from multiple, orthogonal analytical techniques.[2][3] Each method provides a unique piece of the puzzle, and their combined interpretation forms a self-validating analytical system.

Caption: Overall workflow for structure elucidation.

Initial Assessment: Molecular Mass and Functional Groups

Mass Spectrometry (MS)

The logical first step is to confirm the molecular formula (C₁₂H₂₁NO₅). High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is critical for verifying the elemental composition.

-

Expected Result: The protonated molecule [M+H]⁺ should yield an exact mass of ~260.1492, consistent with the formula C₁₂H₂₂NO₅⁺.

-

Key Fragmentation: The N-Boc group is characteristically labile. Expect to see significant fragments corresponding to the loss of isobutylene (56 Da) and/or the entire Boc group (100 Da). This provides immediate evidence for the presence and location of this protecting group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves to rapidly confirm the presence of key functional groups predicted by the proposed structure.[4][5] This technique validates the major structural motifs before delving into the atomic-level detail of NMR.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3400 (broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the presence of the alcohol functionality. |

| ~2980-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, OMe) | Indicates the presence of sp³ hybridized C-H bonds. |

| ~1740 | C=O Stretch (Ester) | Methyl Carboxylate (-COOCH₃) | A strong, sharp peak characteristic of an ester carbonyl. |

| ~1690 | C=O Stretch (Carbamate) | N-Boc Group | A strong peak for the carbamate carbonyl, typically at a lower frequency than esters. |

| ~1250 & ~1160 | C-O Stretch | Ester, Carbamate, and Alcohol | Confirms the various C-O single bonds within the molecule. |

Definitive Connectivity: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR: The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments. Key expected signals include the tert-butyl singlet of the Boc group, the methyl singlet of the ester, and a series of complex multiplets for the piperidine ring protons. The diastereotopic nature of the ring protons (protons on the same carbon being chemically non-equivalent) is expected due to the chiral centers at C3 and C4, leading to more complex splitting patterns than a simple cyclohexane ring.

¹³C NMR with DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. Crucially, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run to differentiate between CH₃, CH₂, and CH carbons.

| Predicted ¹³C Shift (ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~172 | N/A | C=O (Ester) | Typical chemical shift for an ester carbonyl. |

| ~155 | N/A | C=O (Boc) | Typical chemical shift for a carbamate carbonyl. |

| ~80 | N/A | Quaternary C (Boc) | The quaternary carbon of the tert-butyl group. |

| ~65-70 | Positive (CH) | C4-OH | Carbon bearing the hydroxyl group. |

| ~52 | Positive (CH₃) | O-CH₃ | The methyl group of the ester. |

| ~45-50 | Positive (CH) | C3-COOMe | Carbon bearing the ester group. |

| ~40-45 | Negative (CH₂) | C2 & C6 (Ring) | Methylene carbons adjacent to the nitrogen. |

| ~30-35 | Negative (CH₂) | C5 (Ring) | The remaining methylene carbon of the ring. |

| ~28 | Positive (CH₃) | C(CH₃)₃ (Boc) | The three equivalent methyl groups of the Boc group. |

2D NMR: Assembling the Puzzle

Two-dimensional NMR techniques are indispensable for unambiguously connecting the atoms identified in the 1D spectra.[6]

-

COSY (Correlation Spectroscopy): This experiment maps all ³J H-H couplings, revealing the proton spin systems.[7] It will definitively establish the connectivity from H2 -> H3 -> H4 -> H5 -> H6 within the piperidine ring.

Caption: Expected COSY correlations in the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[6][8] This is the most reliable way to assign the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal assigned as H4 will show a cross-peak to the carbon signal at ~65-70 ppm, confirming its identity as C4.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[8][9] It is the final confirmation of the molecular constitution.

Caption: Key HMBC correlations for structural verification.

Stereochemical Assignment: The NOESY Experiment

With the connectivity established, the final piece of the puzzle is the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment maps these spatial relationships.[10][11]

The key correlation is between the proton at C3 (H3) and the proton at C4 (H4).

-

cis-Isomer: If the -OH and -COOCH₃ groups are cis, then H3 and H4 will also be cis to each other, likely in a diaxial or diequatorial relationship depending on the ring conformation. In a chair conformation, a 1,2-diaxial relationship results in a very strong NOE signal. A diequatorial relationship results in a weaker, but still observable, NOE.

-

trans-Isomer: If the substituents are trans, H3 and H4 will be on opposite faces of the ring in an axial-equatorial relationship. Their spatial distance will be greater, leading to a very weak or completely absent NOE signal between them.

The Gold Standard: X-ray Crystallography

For molecules that can be grown into high-quality single crystals, X-ray crystallography provides the most unambiguous structural determination.[1][12][13] It generates a 3D map of electron density, revealing precise bond lengths, bond angles, and absolute stereochemistry in the solid state. While not always feasible, it serves as the ultimate arbiter for complex stereochemical assignments.[14]

Appendix: Experimental Protocols

Protocol 7.1: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh ~10-15 mg of the purified compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

1D NMR Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire a DEPT-135 spectrum to differentiate carbon types.

-

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-selected (gCOSY) spectrum to determine H-H correlations.

-

HSQC: Acquire a phase-sensitive gradient-edited HSQC spectrum optimized for ¹J_CH ≈ 145 Hz to determine one-bond C-H correlations.

-

HMBC: Acquire a gradient-selected HMBC spectrum with the long-range coupling delay optimized forⁿJ_CH ≈ 8 Hz to determine multi-bond correlations.

-

NOESY: Acquire a phase-sensitive NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations.

-

Protocol 7.2: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the empty crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol 7.3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct. The mass accuracy should be within 5 ppm of the theoretical value.

References

-

Sampath N. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society. 2017;58(4):804-808. [Link]

-

Proprep. How can diastereomers be identified using 2D-COSY (Correlation Spectroscopy), and what structural fe... Show More. Proprep. [Link]

-

Chem-Station. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Chem-Station. [Link]

-

Gernedl, A. et al. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Applied Sciences. 2021. [Link]

-

Fatima, N. et al. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. 2015. [Link]

-

SpectraBase. 4-(N-Boc-amino)piperidine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Coldham, I. et al. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society. 2012. [Link]

-

Cerkovnik, J. et al. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2017. [Link]

-

Al-Majid, A. M. et al. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. 2020. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Dmytriv, Y. V. et al. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E. 2020. [Link]

-

PubChem. N-(tert-butoxycarbonyl)piperidine. National Institutes of Health. [Link]

-

Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

-

Alishala, A. Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. 2015. [Link]

-

JAM. JAM 2026 Chemistry (CY). [Link]

-

OCER. 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. 2020. [Link]

-

University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). [Link]

-

ResearchGate. Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]

-

The Organic Chemistry Tutor. NMR Spectroscopy: Diastereotopism. YouTube. 2021. [Link]

-

University of Wisconsin-Madison. 2D NMR FOR THE CHEMIST. [Link]

-

SpectraBase. 1-Boc-4-hydroxypiperidine. SpectraBase. [Link]

-

Bahadoor, A. et al. Leveraging the HMBC to Facilitate Metabolite Identification. Metabolites. 2022. [Link]

-

NPS Discovery. New Drug Monograph 2024 ortho-Methyl Boc-4-AP. NPS Discovery. 2024. [Link]

-

SpectraBase. 1-Boc-piperazine - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1- carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. [Link]

-

Chemsrc. CAS#:406212-51-9 | this compound. Chemsrc. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. Nanalysis. [Link]

-

PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. National Institutes of Health. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

National Institute of Standards and Technology. Piperidine. NIST WebBook. [Link]

-

University of Lille. Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY. [Link]

-

Majid Ali. 2D-NMR Working|Correlation Spectroscopy|COSY|NOESY. YouTube. 2022. [Link]

-

Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

-

DEA. June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. DEA. 2024. [Link]

-

PubChem. Methyl 4-hydroxypiperidine-4-carboxylate hydrochloride. National Institutes of Health. [Link]

Sources

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 3. jchps.com [jchps.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. N-(tert-butoxycarbonyl)piperidine | C10H19NO2 | CID 7010304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Stereoisomerism

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate possesses two stereocenters at the C3 and C4 positions of the piperidine ring. This gives rise to two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the hydroxyl and methoxycarbonyl substituents profoundly influences the molecule's conformation and, consequently, its spectroscopic signatures.

The piperidine ring in N-Boc protected systems typically adopts a chair conformation to minimize steric strain. The bulky N-Boc group generally prefers an equatorial position. The conformational preferences of the C3 and C4 substituents will be dictated by a balance of steric and electronic factors, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester.

Caption: General structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum will be characterized by signals for the N-Boc group, the methoxycarbonyl group, the piperidine ring protons, and the hydroxyl proton. The chemical shifts and coupling constants of the piperidine ring protons are particularly sensitive to the cis/trans isomerism.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30 or similar).

-

Spectral width: ~12 ppm.

-

Acquisition time: ~3-4 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Boc (t-Bu) | 1.40 - 1.50 | s | - | A sharp singlet integrating to 9 protons. |

| OCH₃ | 3.70 - 3.80 | s | - | A sharp singlet integrating to 3 protons. |

| OH | Variable (2.0 - 4.0) | br s | - | Position and shape are concentration and solvent dependent. May exchange with D₂O. |

| H-3 | cis: ~2.5 - 2.7trans: ~2.8 - 3.0 | ddd or m | J₃,₄, J₃,₂ₐₓ, J₃,₂ₑq | The chemical shift and coupling pattern will be highly dependent on the stereochemistry. |

| H-4 | cis: ~4.0 - 4.2trans: ~3.8 - 4.0 | m | J₄,₃, J₄,₅ₐₓ, J₄,₅ₑq | The proton attached to the carbon bearing the hydroxyl group will be downfield. |

| H-2, H-6 (axial & equatorial) | 2.8 - 4.2 | m | - | Complex region of overlapping multiplets. |

| H-5 (axial & equatorial) | 1.5 - 2.2 | m | - | Complex region of overlapping multiplets. |

Causality Behind Stereochemical Differentiation in ¹H NMR:

The key to distinguishing the cis and trans isomers lies in the coupling constants (J-values) between H-3 and H-4, and their couplings to the adjacent methylene protons.

-

trans Isomer: In the more stable diequatorial conformation, the dihedral angle between H-3 and H-4 is approximately 180°. According to the Karplus relationship, this will result in a large axial-axial coupling constant (³J₃,₄ ≈ 8-12 Hz).

-

cis Isomer: In the more stable axial-equatorial or equatorial-axial conformation, the dihedral angle between H-3 and H-4 will be around 60°, leading to a smaller axial-equatorial or equatorial-equatorial coupling constant (³J₃,₄ ≈ 2-5 Hz).

Caption: Primary fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The key to the structural and stereochemical elucidation of this important building block lies in a multi-technique approach, with ¹H NMR spectroscopy being particularly crucial for distinguishing between the cis and trans diastereomers through the analysis of proton-proton coupling constants. The predicted IR and MS data serve as valuable complementary information for confirming the presence of key functional groups and the overall molecular weight. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently interpret their experimental data and ensure the stereochemical integrity of their synthetic intermediates.

References

-

Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 2011-2014. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]

-

PubChem. (n.d.). Methyl 4-hydroxypiperidine-3-carboxylate. [Link]

-

Abraham, R. J., et al. (1996). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (8), 1677-1682. [Link]

An In-Depth Technical Guide to Methyl N-Boc-4-hydroxypiperidine-3-carboxylate (CAS 406212-51-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate, with CAS number 406212-51-9, is a highly functionalized heterocyclic building block of significant interest in pharmaceutical research and development. Its rigid piperidine core, adorned with a strategically positioned hydroxyl group and a methyl ester at the 3- and 4-positions respectively, along with a Boc-protected nitrogen, offers a trifecta of reactive sites for intricate molecular architecture. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, in-depth characterization, and its applications as a pivotal intermediate in the synthesis of complex bioactive molecules. The 4-hydroxypiperidine motif is a common feature in a wide array of approved drugs, where it can enhance solubility, metabolic stability, and provide key pharmacophoric interactions.[1][2] The presence of the N-Boc protecting group allows for controlled, regioselective reactions, while the hydroxyl and ester functionalities serve as versatile handles for introducing molecular diversity.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference(s) |

| CAS Number | 406212-51-9 | [4] |

| Molecular Formula | C₁₂H₂₁NO₅ | [4] |

| Molecular Weight | 259.30 g/mol | [5] |

| Appearance | White to pale yellow powder | [6] |

| Boiling Point | 352.1 ± 42.0 °C at 760 mmHg | [7] |

| Flash Point | 166.8 ± 27.9 °C | [7] |

| Density | 1.182 ± 0.06 g/cm³ | [7] |

| Solubility | Soluble in methanol. Slightly soluble in water (8.6 g/L at 25 °C). | [6][7] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is most effectively achieved through the stereoselective reduction of its corresponding ketone precursor, Methyl N-Boc-4-oxopiperidine-3-carboxylate. The cis-isomer is typically the major product of this reduction.

Experimental Protocol: Reduction of Methyl N-Boc-4-oxopiperidine-3-carboxylate

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

Methyl N-Boc-4-oxopiperidine-3-carboxylate (1.0 eq)[8]

-

Sodium borohydride (NaBH₄) (1.5 eq)[9]

-

Methanol (MeOH)[9]

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Dissolve Methyl N-Boc-4-oxopiperidine-3-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality Behind Experimental Choices:

-

The use of sodium borohydride provides a mild and selective reduction of the ketone without affecting the ester or the Boc-protecting group.

-

Methanol is an excellent solvent for both the substrate and the reducing agent.

-

The reaction is performed at 0 °C to control the exothermicity of the reduction and to enhance the stereoselectivity towards the cis-isomer.

-

Quenching with ammonium chloride is necessary to neutralize the reaction and decompose any remaining sodium borohydride.

Characterization and Spectroscopic Data

Accurate characterization is paramount for confirming the structure and purity of the synthesized compound. Below are the expected spectroscopic data for this compound.

| Technique | Key Signals and Interpretation |

| ¹H NMR | Expected signals include a singlet for the Boc group protons (~1.4 ppm), a singlet for the methyl ester protons (~3.7 ppm), and multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group would appear as a multiplet, and its coupling constants would be indicative of the cis or trans stereochemistry. |

| ¹³C NMR | Signals for the carbonyl carbons of the Boc group and the ester, the quaternary carbon and methyl carbons of the Boc group, the methyl carbon of the ester, and the carbons of the piperidine ring are expected. |

| IR (KBr, cm⁻¹) | A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Strong absorption bands around 1735 cm⁻¹ and 1685 cm⁻¹ corresponding to the C=O stretching of the ester and the carbamate, respectively. |

| Mass Spec. | The fragmentation pattern would likely show the loss of the Boc group, the methoxycarbonyl group, and water.[10][11] |

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[12] The presence of three distinct functional groups allows for a modular and divergent synthetic approach to create libraries of compounds for high-throughput screening.

Role as a Versatile Building Block

The hydroxyl group can be further functionalized through various reactions such as etherification, esterification, or Mitsunobu reactions to introduce diverse substituents.[3] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The Boc-protected nitrogen can be deprotected under acidic conditions to allow for N-alkylation or N-arylation. This versatility makes it a key component in the synthesis of complex molecules.[13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Harmful if swallowed, in contact with skin, or if inhaled.[7]

-

Causes skin and eye irritation.[7]

-

May cause respiratory irritation.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Store in a tightly closed container in a cool, dry place. For long-term storage, refrigeration is recommended.[7]

-

Avoid contact with strong oxidizing agents, heat, flames, and sparks.[7]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.[7]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

If inhaled: Move person into fresh air.[7]

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[7]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its unique combination of functional groups provides a powerful platform for the synthesis of complex and diverse molecular architectures. A thorough understanding of its properties, a reliable synthetic protocol, and strict adherence to safety guidelines are essential for its successful application in the pursuit of novel therapeutics.

References

-

Chemsrc. This compound | CAS#:406212-51-9. Available from: [Link]

-

Chemical Synthesis. Methyl N-BOC-piperidine-3-carboxylate. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Available from: [Link]

-

Bloom Tech. 406212-51-9 1-O-Tert-Butyl 3-O-Methyl 4-Hydroxypiperidine-1, 3-Dicarboxylate Methyln-Boc-4-Hydroxypiperidine-3-Carboxylate. Available from: [Link]

-

Sunway Pharm Ltd. This compound - CAS:406212-51-9. Available from: [Link]

-

Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023. Available from: [Link]

-

PubChem. Methyl 4-hydroxypiperidine-3-carboxylate. Available from: [Link]

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. 2018. Available from: [Link]

-

ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. 2011. Available from: [Link]

-

Arkivoc. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]

-

PubChem. 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Available from: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. 2023. Available from: [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

Chemsrc. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2. Available from: [Link]

-

PubChem. (2R,4S)-1-Boc-2-methyl-4-hydroxypiperidine. Available from: [Link]

-

PubChem. Methyl 4-oxopiperidine-3-carboxylate. Available from: [Link]

Sources

- 1. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 2. N-BOC-4-Hydroxypiperidine | CAS#:109384-19-2 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 406212-51-9 [chemicalbook.com]

- 5. This compound - CAS:406212-51-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 406212-51-9 1-O-Tert-Butyl 3-O-Methyl 4-Hydroxypiperidine-1, 3-Dicarboxylate Methyln-Boc-4-Hydroxypiperidine-3-Carboxylate [hsppharma.com]

- 7. CAS#:406212-51-9 | this compound | Chemsrc [chemsrc.com]

- 8. scbt.com [scbt.com]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. benchchem.com [benchchem.com]

- 13. fuaij.com [fuaij.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

A Technical Guide to the Physicochemical Properties of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Abstract

Methyl N-Boc-4-hydroxypiperidine-3-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted piperidine scaffold is a common structural motif in a wide range of pharmaceutically active compounds.[1][2] A comprehensive understanding of its fundamental physical and chemical properties is, therefore, a prerequisite for its effective application in synthesis, process development, and formulation. This technical guide provides an in-depth analysis of the key physicochemical characteristics of this compound, outlines authoritative, field-proven protocols for their experimental determination, and offers essential guidance on safe handling and storage. This document is intended for researchers, chemists, and drug development professionals who utilize piperidine derivatives in their synthetic programs.[2][3]

Introduction & Molecular Overview

Significance in Drug Discovery

The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural alkaloids, valued for its conformational flexibility and ability to engage with biological targets.[1][4] this compound offers a trifunctional scaffold: a Boc-protected amine for stability and controlled deprotection, a hydroxyl group for introducing further diversity, and a methyl ester for amide bond formation or other modifications. This strategic combination makes it an exceptionally versatile intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery pipelines.[2][5]

Chemical Structure and Identifiers

The molecular structure of the compound is foundational to understanding its physical properties. The presence of both hydrogen-bond donors (hydroxyl) and acceptors (ester and carbamate carbonyls), combined with the lipophilic tert-butyl group, results in a molecule with balanced polarity.

Caption: Molecular structure of the target compound.

Summary of Physicochemical Properties

The following table summarizes the key identifiers and physical properties of this compound. Note that experimental data for some properties are not widely published; in such cases, typical values or qualitative descriptors based on the structure are provided, alongside recommended analytical methods.

| Property | Value / Descriptor | Source / Method |

| CAS Number | 406212-51-9 | [6][7] |

| Molecular Formula | C₁₂H₂₁NO₅ | [8] |

| Molecular Weight | 259.30 g/mol | [8] |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | Data not available; requires experimental determination | DSC (Protocol 3.3) |

| Boiling Point | Data not available; likely decomposes upon heating | TGA/DSC (Protocol 3.3) |

| Solubility | Slightly soluble in water (8.6 g/L predicted).[6] Soluble in methanol, chloroform, ethyl acetate. | Solubility (Protocol 3.4) |

| Purity | Typically available as >95% or >97% | [6] |

Core Physical Properties: An In-Depth Look

Physical State and Appearance

Based on analogous chemical structures like N-Boc-4-hydroxypiperidine, which is a white to off-white powder or crystalline solid, this compound is expected to be a solid at standard temperature and pressure.[9][10] The color and exact morphology (e.g., crystalline vs. amorphous) are best confirmed by simple visual inspection of a high-purity sample.

Thermal Properties (Melting & Boiling Point)

-

Melting Point: The melting point should be precisely determined using Differential Scanning Calorimetry (DSC), which will yield an endotherm peak corresponding to the melting transition. This technique provides a more accurate and reproducible value than a traditional melting point apparatus and can also reveal information about sample purity.

-

Boiling Point: Due to the presence of multiple functional groups, the molecule is likely to decompose at elevated temperatures before reaching a boiling point at atmospheric pressure. Thermogravimetric Analysis (TGA) is the appropriate technique to determine the onset temperature of thermal decomposition.

Solubility Profile

A predicted water solubility of 8.6 g/L suggests limited but non-negligible aqueous solubility.[6] The molecule's character is amphiphilic. The polar hydroxyl and ester groups facilitate solubility in polar solvents like methanol and ethanol, while the N-Boc group and piperidine ring provide lipophilic character, enabling solubility in moderately polar to nonpolar organic solvents such as ethyl acetate, dichloromethane, and chloroform.[11] A thorough experimental assessment is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Spectroscopic Profile

Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques. While specific spectra must be acquired experimentally, the expected features can be predicted from the structure:

-

¹H NMR: Key expected signals include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl group, a singlet around 3.7 ppm for the methyl ester protons, multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: Expect distinct signals for the tert-butyl carbons (~28 ppm and ~80 ppm for the quaternary carbon), the methyl ester carbon (~52 ppm), multiple signals for the piperidine ring carbons, and two carbonyl signals for the ester (~170-175 ppm) and the Boc-carbamate (~155 ppm).

-

FT-IR: Characteristic absorption bands would include a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and two strong C=O stretches for the ester and carbamate groups (~1740 cm⁻¹ and ~1690 cm⁻¹, respectively).

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the primary expected ion would be the protonated molecule [M+H]⁺ at m/z 260.15. The sodium adduct [M+Na]⁺ at m/z 282.13 may also be prominent.

Experimental Protocols for Physicochemical Characterization

Rationale for a Standardized Approach

Adherence to standardized, robust protocols is paramount for generating reliable and reproducible data. The following methodologies represent a self-validating system; by employing orthogonal techniques (e.g., confirming structure with NMR, IR, and MS), we build a high degree of confidence in the material's identity, purity, and physical properties.

Experimental Characterization Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. CAS#:406212-51-9 | this compound | Chemsrc [chemsrc.com]

- 7. This compound | 406212-51-9 [chemicalbook.com]

- 8. This compound - CAS:406212-51-9 - Sunway Pharm Ltd [3wpharm.com]

- 9. 1-Boc-4-ヒドロキシピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 406212-51-9 1-O-Tert-Butyl 3-O-Methyl 4-Hydroxypiperidine-1, 3-Dicarboxylate Methyln-Boc-4-Hydroxypiperidine-3-Carboxylate [hsppharma.com]

The Strategic Utility of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with enhanced efficacy and optimized pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, saturated heterocyclic scaffolds, particularly the piperidine ring, have emerged as privileged structures in drug design. Their three-dimensional architecture allows for the precise spatial orientation of pharmacophoric groups, leading to improved target binding and selectivity. This guide delves into the technical nuances of a highly versatile and increasingly important building block: Methyl N-Boc-4-hydroxypiperidine-3-carboxylate . We will explore its synthesis, key reactions, and strategic applications, providing field-proven insights and detailed protocols to empower researchers in their quest for the next generation of medicines.

Physicochemical Properties and Spectroscopic Profile

This compound is a chiral molecule that exists as two diastereomers: cis and trans. The relative stereochemistry of the hydroxyl and carboxylate groups significantly influences the molecule's conformation and reactivity. These compounds are typically white to off-white solids with good solubility in a range of organic solvents, including methanol, ethanol, and dichloromethane.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₁NO₅ |

| Molecular Weight | 259.30 g/mol |

| Appearance | White to off-white solid |

While specific spectroscopic data for both diastereomers can vary slightly based on the solvent and instrument parameters, the following provides a general overview of the expected signals.

Table 2: Representative Spectroscopic Data

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | cis-isomer: δ ~4.0-4.2 (m, 1H, CH-OH), ~3.7 (s, 3H, OCH₃), ~1.4 (s, 9H, C(CH₃)₃) |

| trans-isomer: δ ~3.8-4.0 (m, 1H, CH-OH), ~3.7 (s, 3H, OCH₃), ~1.4 (s, 9H, C(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | δ ~170-175 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~65-70 (CH-OH), ~52 (OCH₃) |

| IR (KBr, cm⁻¹) | ~3400 (O-H stretch), ~1730 (C=O stretch, ester), ~1680 (C=O stretch, Boc) |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the stereoselective reduction of the corresponding ketone, Methyl N-Boc-4-oxopiperidine-3-carboxylate. This precursor can be synthesized through various methods, including the Dieckmann condensation of appropriate acyclic precursors.

The choice of reducing agent is critical in determining the diastereoselectivity of the reaction. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically leading to a mixture of cis and trans isomers. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric hindrance imposed by the adjacent ester group and the overall ring conformation.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Methyl N-Boc-4-oxopiperidine-3-carboxylate

Materials:

-

Methyl N-Boc-4-oxopiperidine-3-carboxylate (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl N-Boc-4-oxopiperidine-3-carboxylate in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a mixture of cis and trans diastereomers.

-

The diastereomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Key Synthetic Transformations

The bifunctional nature of this compound, possessing a hydroxyl group, a methyl ester, and a protected amine, makes it a versatile intermediate for a variety of chemical transformations.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group can be readily oxidized to a ketone using a variety of oxidizing agents. This reaction regenerates the 4-oxo-piperidine structure, which can be useful for subsequent modifications where the ketone functionality is desired.

Caption: Oxidation of the hydroxyl group.

Mitsunobu Reaction

The Mitsunobu reaction allows for the stereospecific inversion of the hydroxyl group with a variety of nucleophiles.[1] This powerful transformation is particularly useful for accessing the less thermodynamically stable diastereomer or for introducing diverse functionalities such as azides, thiols, or substituted phenols. The reaction proceeds with an inversion of configuration at the C4 position.

Nucleophilic Substitution

Activation of the hydroxyl group, for example, by conversion to a mesylate or tosylate, transforms it into a good leaving group for Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles at the C4 position.

N-Deprotection and Further Functionalization

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This free amine can then be functionalized through N-alkylation, N-arylation, or amide bond formation, providing a facile route to a diverse array of substituted piperidines.

Application in Drug Discovery: Synthesis of NK1 Receptor Antagonists

The 3,4-substituted piperidine scaffold is a key structural motif in a number of potent and selective neurokinin-1 (NK1) receptor antagonists. These antagonists have shown therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, as well as other central nervous system disorders.

A prominent example is the synthesis of compounds structurally related to CP-99,994, a potent and selective NK1 receptor antagonist. The synthesis of such molecules often involves the construction of a cis-2-aryl-3-amino-piperidine core. This compound serves as a valuable precursor to such intermediates.

The general synthetic strategy would involve:

-

Stereoselective synthesis of the cis- or trans-isomer of this compound.

-

Functional group manipulation of the hydroxyl and ester groups to introduce the desired substituents. For instance, the hydroxyl group could be converted to an amino group with retention or inversion of stereochemistry, depending on the desired final product.

-

Deprotection of the Boc group and subsequent N-arylation or N-alkylation to complete the synthesis of the target NK1 receptor antagonist.

Caption: Strategic application in the synthesis of NK1 receptor antagonists.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and multiple points for chemical modification provide a robust platform for the synthesis of complex and biologically active molecules. The ability to control the stereochemical outcome of its synthesis and subsequent reactions allows for the systematic exploration of structure-activity relationships, a cornerstone of modern drug discovery. As the demand for novel therapeutics with improved properties continues to grow, the strategic implementation of sophisticated building blocks like this compound will undoubtedly play an increasingly pivotal role in the development of future medicines.

References

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

-

Diastereodivergent strategy to cis or trans-2-phenyl-3-amino/hydroxypiperidine for the total syntheses of (‒). ResearchGate. [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19). ResearchGate. [Link]

-

3-Substituted-4-hydroxypiperidine and its application (A); synthesis of.... ResearchGate. [Link]

-

Methyl N-BOC-piperidine-3-carboxylate. PubChem. [Link]

-

tert-butyl 4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

-

This compound. ChemSrc. [Link]

-

Synthesis of an NK1 Receptor Antagonist. ResearchGate. [Link]

-

Methyl 4-oxopiperidine-3-carboxylate. PubChem. [Link]

-

A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. PubMed. [Link]

-

Advances in the research and application of neurokinin-1 receptor antagonists. National Institutes of Health. [Link]

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

N-Boc 4-nitropiperidine: preparation and conversion into a spiropiperidine analogue of the eastern part of maraviroc. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Derivatives of Methyl N-Boc-4-hydroxypiperidine-3-carboxylate

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of clinically approved drugs and bioactive molecules, prized for its favorable physicochemical and pharmacokinetic properties.[1][2] Within this privileged class of heterocycles, Methyl N-Boc-4-hydroxypiperidine-3-carboxylate stands out as a highly versatile and valuable chiral building block. Its densely functionalized core, featuring a protected amine, a hydroxyl group, and a carboxylate ester, all in a stereochemically defined arrangement, provides multiple handles for synthetic diversification. This guide offers an in-depth exploration of the synthesis, stereochemical considerations, and strategic applications of derivatives from this cornerstone molecule, tailored for researchers and professionals in drug discovery and development. We will delve into the causality behind synthetic choices and provide actionable protocols to empower the design and execution of novel molecular entities.

The Core Scaffold: Structure and Reactivity